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Abstract

Losmapimod, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) a and 3,
has been the subject of extensive clinical investigation for a variety of inflammatory conditions
beyond its recent focus on facioscaphular muscular dystrophy (FSHD). This technical guide
provides a comprehensive overview of the core preclinical and clinical research of
losmapimod in non-FSHD related inflammatory diseases, with a particular focus on its
development for chronic obstructive pulmonary disease (COPD) and acute coronary syndrome
(ACS). Despite demonstrating target engagement and a generally favorable safety profile in
over 3,500 subjects, losmapimod ultimately failed to meet primary efficacy endpoints in late-
stage clinical trials for these indications.[1] This document summarizes the quantitative data
from key clinical trials, details the experimental methodologies, and visualizes the underlying
signaling pathways and experimental workflows to offer a thorough understanding of
losmapimod's mechanism of action and its clinical development history in inflammatory
diseases.

Introduction: The Role of p38 MAPK in Inflammation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of
the cellular response to stress and inflammation.[2][3] Comprising four isoforms (a, B, y, and d),
the p38 MAPKSs, particularly p38a, are key players in the production of pro-inflammatory
cytokines such as tumor necrosis factor-a (TNF-a), interleukin-1( (IL-1), and interleukin-6 (IL-

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1675150?utm_src=pdf-interest
https://www.benchchem.com/product/b1675150?utm_src=pdf-body
https://www.benchchem.com/product/b1675150?utm_src=pdf-body
https://www.benchchem.com/product/b1675150?utm_src=pdf-body
https://www.atlantis-press.com/journals/artres/125925225/view
https://www.benchchem.com/product/b1675150?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT01218126?term=AREA%5BBasicSearch%5D(Losmapimod)&rank=10
https://www.research.ed.ac.uk/en/publications/effect-of-losmapimod-on-cardiovascular-outcomes-in-patients-hospi/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

6).[3][4] These cytokines are central to the pathophysiology of numerous chronic inflammatory
diseases.[2][3][5] The activation of the p38 MAPK pathway, often triggered by inflammatory
stimuli and environmental stressors, leads to a cascade of downstream signaling events that
regulate gene expression at both the transcriptional and post-transcriptional levels.[2][6] By
inhibiting p38a/f3, losmapimod was developed with the therapeutic hypothesis that it could
modulate this inflammatory cascade and thereby offer clinical benefit in a range of diseases
characterized by chronic inflammation.[1][4]

Mechanism of Action of Losmapimod

Losmapimod is a potent and selective, orally bioavailable small molecule inhibitor of p38a and
p38[ MAPK. It exerts its effect by binding to the ATP-binding pocket of the p38 enzyme,
preventing its phosphorylation and subsequent activation of downstream targets.[4] This
inhibition leads to a reduction in the production and release of key pro-inflammatory cytokines
and other inflammatory mediators.[4]

Signaling Pathway of p38 MAPK-Mediated Inflammation

The following diagram illustrates the central role of p38 MAPK in the inflammatory response
and the point of intervention for losmapimod.
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p38 MAPK Signaling Pathway and Losmapimod's Point of Intervention.
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Clinical Development in Non-FSHD Inflammatory
Diseases

Losmapimod was extensively investigated by GlaxoSmithKline for several inflammatory
conditions before its development for these indications was discontinued due to a lack of
efficacy.[1]

Chronic Obstructive Pulmonary Disease (COPD)

Several Phase Il clinical trials evaluated losmapimod in patients with COPD, an inflammatory
lung disease. The rationale was that by inhibiting p38 MAPK, losmapimod could reduce the
systemic and airway inflammation characteristic of COPD.
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[216]

A summary of the methodologies for the key COPD clinical trials is provided below.

EVOLUTION (NCT01541852) Trial Protocol Summary:

o Study Design: A randomized, double-blind, placebo-controlled, Phase lla trial conducted at

two UK centers.[1]

» Patient Population: Patients with a clinical diagnosis of COPD (GOLD Stages 1-4 or

unclassified) and evidence of systemic inflammation, defined as a plasma fibrinogen level
>2.8 g/L.[5][7]
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« Intervention: Participants were randomized (1:1) to receive either losmapimod 7.5 mg or a
matching placebo orally twice daily for 16 weeks.[1][10]

o Key Assessments:

o Primary Endpoints: Change in arterial inflammation measured by 18F-FDG PET/CT of the
aorta and carotid arteries (quantified as tissue-to-blood ratio - TBR), and change in
endothelial function assessed by brachial artery flow-mediated dilatation (FMD).[1][10]

o Secondary Endpoints: Changes in pulmonary inflammation (via 18F-FDG PET/CT),
arterial stiffness (aortic pulse wave velocity), spirometry, 6-minute walk distance, and
various blood biomarkers of inflammation.[1]

 Statistical Analysis: The trial was designed to have a 90% power to detect a 15% change
from baseline in TBR between the losmapimod and placebo groups.[10]
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Experimental Workflow for the EVOLUTION (NCT01541852) Trial.

Acute Coronary Syndrome (ACS)

Losmapimod was also evaluated in patients with ACS, with the hypothesis that its anti-

inflammatory effects could stabilize atherosclerotic plaques and reduce the risk of subsequent
cardiovascular events.
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A summary of the methodologies for the key ACS clinical trials is provided below.

LATITUDE-TIMI 60 (NCT02145468) Trial Protocol Summary:

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

Phase 3 trial.[3][13][14]

o Patient Population: Patients hospitalized with an acute myocardial infarction (both STEMI

and NSTEMI) and at least one additional cardiovascular risk factor.[3][14]

« Intervention: Patients were randomized to receive either losmapimod 7.5 mg or a matching

placebo orally twice daily for 12 weeks, in addition to standard-of-care therapy.[13][15]

o Key Assessments:
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o Primary Endpoint: A composite of cardiovascular death, myocardial infarction, or severe
recurrent ischemia requiring urgent coronary revascularization at 12 weeks.[11][13][15]

o Secondary Endpoints: Included the composite of cardiovascular death and myocardial
infarction, as well as other cardiovascular outcomes.[15]

« Statistical Analysis: The trial was designed in two parts, with an initial cohort of approximately
3,500 patients to assess safety and exploratory efficacy before proceeding to a larger cohort.
[31[14]
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Experimental Workflow for the LATITUDE-TIMI 60 (NCT02145468) Trial.
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Safety and Tolerability

Across numerous clinical trials in various indications, including COPD and ACS, losmapimod
has been generally well-tolerated.[1] In the LATITUDE-TIMI 60 trial, the rates of serious
adverse events were similar between the losmapimod and placebo groups (16.0% vs. 14.2%,
respectively).[3] Similarly, in the EVOLUTION trial for COPD, the frequency of adverse events
was comparable between the treatment and placebo arms.[8] While drug-related adverse
events were slightly more common with higher doses of losmapimod in some studies, no
major safety signals were identified that would have precluded its development on safety
grounds alone.[6]

Discussion and Future Perspectives

The clinical development of losmapimod for non-FSHD related inflammatory diseases
represents a cautionary tale in the translation of a promising pharmacological mechanism into
clinical efficacy. Despite clear evidence of target engagement, as demonstrated by the
reduction in biomarkers like plasma fibrinogen in some studies, this did not translate into
meaningful improvements in clinical outcomes for patients with COPD or ACS.[2][6]

Several factors may have contributed to these disappointing results. The inflammatory
processes in complex diseases like COPD and ACS are multifaceted and may involve
redundant pathways, making the inhibition of a single target like p38 MAPK insufficient to alter
the disease course. Furthermore, the patient populations in these trials were often
heterogeneous, and it is possible that specific subgroups may have benefited from
losmapimod treatment, a possibility that was explored to some extent with the fibrinogen-
stratified design of the EVOLUTION trial.[7]

While the development of losmapimod for these specific inflammatory indications has been
discontinued, the extensive data generated from these trials provide valuable insights for the
field of anti-inflammatory drug development. The well-characterized safety profile of
losmapimod has enabled its repositioning for the treatment of FSHD, a rare genetic disease
with a more direct link to p38 MAPK signaling. The lessons learned from the COPD and ACS
trials underscore the importance of patient stratification, the selection of appropriate clinical
endpoints, and a deeper understanding of the complex interplay of inflammatory pathways in
chronic diseases. Future research in this area may focus on combination therapies or the
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development of biomarkers to identify patient populations most likely to respond to p38 MAPK
inhibition.

Conclusion

Losmapimod, a selective p38a/3 MAPK inhibitor, has undergone extensive clinical evaluation
in a range of non-FSHD related inflammatory diseases, most notably COPD and ACS. While
the drug demonstrated a favorable safety profile and evidence of target engagement, it failed to
demonstrate a significant clinical benefit in large-scale clinical trials for these indications. This
technical guide has summarized the key quantitative data and experimental methodologies
from these trials, providing a comprehensive resource for researchers and drug development
professionals. The story of losmapimod in these diseases highlights the challenges of
targeting complex inflammatory conditions and provides valuable lessons for the future
development of anti-inflammatory therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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